REACTION_CXSMILES
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C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([CH2:10][CH2:11][CH2:12][CH3:13])[CH:7]=[N:6][C:5]=1[Cl:14].[Li+].[OH-]>C1COCC1>[CH2:10]([C:8]1[CH:7]=[N:6][C:5]([Cl:14])=[C:4]([CH:9]=1)[C:3]([OH:15])=[O:2])[CH2:11][CH2:12][CH3:13] |f:1.2|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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COC(C1=C(N=CC(=C1)CCCC)Cl)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(CCC)C=1C=NC(=C(C(=O)O)C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |